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Cholest-5-en-3-ol (3b)-, octanoate-1-13C

Cat. No.: B12069099
M. Wt: 512.8 g/mol
InChI Key: SKLBBRQPVZDTNM-UHFFFAOYSA-N
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Description

Contextualization of Cholesterol Esters within Cellular and Systemic Lipid Metabolism

Cholesterol esters are a crucial class of lipids, serving as the primary storage and transport form of cholesterol in the body. foodb.ca Unlike free cholesterol, which is a structural component of cell membranes, cholesterol esters are more hydrophobic and are typically found within lipid droplets in cells or in the core of lipoproteins that circulate in the bloodstream. foodb.ca These lipoproteins, such as low-density lipoprotein (LDL) and high-density lipoprotein (HDL), are responsible for transporting cholesterol to and from tissues. The balance of cholesterol esterification (the process of forming cholesterol esters) and hydrolysis (the breakdown of cholesterol esters) is tightly regulated and plays a critical role in maintaining cellular cholesterol homeostasis and is implicated in various physiological and pathological processes, including the development of atherosclerosis. mdpi.com

The Indispensable Role of Stable Isotope Labeling in Illuminating Metabolic Pathways

Stable isotope labeling has become a gold-standard method for studying the metabolism of lipids and lipoproteins in living organisms. nih.gov By introducing a molecule with a stable isotope, such as ¹³C, researchers can trace its absorption, distribution, and conversion into other molecules over time. nih.govnih.gov This technique offers a significant advantage over older methods that used radioactive isotopes, as stable isotopes are safe for use in a wider range of studies. nih.gov The use of mass spectrometry allows for the precise detection and quantification of the labeled molecules and their metabolic products, providing unparalleled insights into the kinetics and fluxes of metabolic pathways. miragenews.com

Rationale for Utilizing Cholest-5-en-3-ol (3b)-, octanoate-1-13C as a Biochemical Probe

The specific design of this compound makes it a highly effective tool for investigating cholesterol ester metabolism. By labeling the carbonyl carbon of the octanoate (B1194180) moiety, scientists can specifically track the fate of the fatty acid portion of the cholesteryl ester after it is administered. This allows for the detailed study of processes such as the hydrolysis of the cholesteryl ester and the subsequent pathways of the released octanoate. The choice of octanoate, a medium-chain fatty acid, may also offer specific insights into the metabolism of different types of fatty acids esterified to cholesterol. While detailed research findings specifically employing this exact molecule are not widely published, its utility can be inferred from the extensive use of other stable isotope-labeled lipids in metabolic research.

Scope and Structure of the Academic Research Outline

This article provides a focused overview of this compound, structured to highlight its relevance in the field of lipid biochemistry. The subsequent sections will delve into the known properties of this compound and provide a table of all chemical compounds mentioned. The content is strictly confined to the biochemical and research applications of this compound, without venturing into dosage or safety profiles.

Compound Properties

PropertyValueSource
Chemical Name This compoundInferred from common nomenclature
Synonym Cholesteryl octanoate-1-13C sigmaaldrich.com
Molecular Formula ¹³CC₃₄H₆₀O₂ sigmaaldrich.com
Molecular Weight 513.84 g/mol sigmaaldrich.com
Physical Form Solid sigmaaldrich.com
Isotopic Purity 99 atom % ¹³C sigmaaldrich.com
Melting Point 110 °C sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H60O2 B12069099 Cholest-5-en-3-ol (3b)-, octanoate-1-13C

Properties

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H60O2/c1-7-8-9-10-11-15-33(36)37-28-20-22-34(5)27(24-28)16-17-29-31-19-18-30(26(4)14-12-13-25(2)3)35(31,6)23-21-32(29)34/h16,25-26,28-32H,7-15,17-24H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLBBRQPVZDTNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H60O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Isotopic Incorporation of Cholest 5 En 3 Ol 3b , Octanoate 1 13c

Precursor Synthesis and Purification Methodologies

The successful synthesis of the target molecule, Cholest-5-en-3-ol (3β)-, octanoate-1-13C, hinges on the preparation and purification of its key precursors: the isotopically labeled fatty acid and the cholesterol backbone.

Synthesis of Octanoic Acid-1-13C

The introduction of the carbon-13 isotope at a specific position within the octanoic acid molecule is a crucial first step. A common and effective method for achieving this is through the use of a labeled cyanide, such as potassium cyanide (K¹³CN). nih.gov This synthetic route typically involves the reaction of a 1-bromoalkane with K¹³CN to form a ¹³C-labeled nitrile. nih.gov Subsequent hydrolysis of this nitrile yields the desired carboxylic acid with the ¹³C label at the carboxyl carbon (C-1 position). nih.gov

For the synthesis of Octanoic acid-1-¹³C, the starting material would be 1-bromoheptane. The reaction with K¹³CN (with a high isotopic purity, often around 99 atom % ¹³C) would produce 1-cyanoheptane-¹³C. nih.govsigmaaldrich.com This intermediate is then subjected to hydrolysis, typically under acidic or basic conditions, to yield Octanoic acid-1-¹³C. nih.gov

Purification of the resulting labeled fatty acid is essential to remove any unreacted starting materials or byproducts. This is often achieved through techniques such as fractional distillation or flash silica (B1680970) gel chromatography. chemicalbook.com The purity of the final product can be assessed using gas chromatography and confirmed by spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry. nih.gov

Table 1: Properties of Octanoic acid-1-¹³C

PropertyValue
CAS Number 59669-16-8 sigmaaldrich.com
Linear Formula CH₃(CH₂)₆¹³CO₂H sigmaaldrich.com
Molecular Weight 145.20 sigmaaldrich.com
Isotopic Purity 99 atom % ¹³C sigmaaldrich.com
Boiling Point 237 °C (lit.) sigmaaldrich.com
Melting Point 16 °C (lit.) sigmaaldrich.com
Density 0.910 g/mL at 25 °C sigmaaldrich.com

Preparation and Derivatization of Cholest-5-en-3-ol (3β)-

Cholest-5-en-3-ol (3β)-, more commonly known as cholesterol, is a readily available sterol that serves as the backbone for the target molecule. nih.gov For the purpose of esterification, the cholesterol molecule itself does not typically require extensive synthetic preparation, as it can be obtained from natural sources or through commercial suppliers. However, ensuring its purity is paramount for a clean and efficient esterification reaction. Purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

The key "derivatization" in this context is the esterification reaction itself, which will be discussed in detail in section 2.2. The hydroxyl group at the 3β position of the cholesterol molecule is the site of this reaction. nih.gov The reactivity of this hydroxyl group can be influenced by the surrounding steroid structure, but it is generally amenable to esterification under appropriate conditions.

Esterification Protocols for Cholest-5-en-3-ol (3β)-, octanoate-1-13C Generation

The formation of the ester linkage between the ¹³C-labeled octanoic acid and cholesterol is the central step in synthesizing the final product. This can be accomplished through both chemical and enzymatic methods, each with its own advantages and considerations.

Chemical Esterification Approaches and Optimization

A widely used method for the chemical esterification of sterols like cholesterol is the dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) coupling reaction. niscpr.res.in In this approach, DCC acts as a dehydrating agent, facilitating the formation of the ester bond between the carboxylic acid (Octanoic acid-1-¹³C) and the alcohol (Cholest-5-en-3-ol). DMAP serves as a catalyst to accelerate the reaction. niscpr.res.in

The reaction is typically carried out in an anhydrous solvent, such as dichloromethane (B109758) (CH₂Cl₂), to prevent the hydrolysis of the activated intermediates. niscpr.res.in The reactants, cholesterol and Octanoic acid-1-¹³C, are dissolved in the solvent along with a catalytic amount of DMAP, and then DCC is added to initiate the reaction. niscpr.res.in The reaction mixture is usually stirred at room temperature for an extended period, often 24 hours, to ensure complete conversion. niscpr.res.in A byproduct of this reaction is dicyclohexylurea (DCU), which is insoluble in the reaction mixture and can be removed by filtration. niscpr.res.in

Optimization of this process involves adjusting the molar ratios of the reactants and the catalyst, as well as the reaction time and temperature, to maximize the yield of the desired cholesteryl ester. After the reaction is complete, the crude product is typically purified by column chromatography on silica gel to separate the target compound from any remaining starting materials or byproducts. niscpr.res.in

Enzymatic Esterification Techniques and Efficiency

Enzymatic esterification offers a milder and often more specific alternative to chemical methods. Lipases are a class of enzymes that can catalyze the formation of ester bonds and are frequently employed for the synthesis of cholesteryl esters. rsc.orgsigmaaldrich.com A commonly used lipase (B570770) for this purpose is Candida antarctica lipase B (CALB), often immobilized on a solid support (e.g., Novozym 435), which allows for easy separation from the reaction mixture and potential reuse of the enzyme. rsc.orgacs.org

The enzymatic reaction is typically conducted in a solvent-free system or in a non-polar organic solvent. rsc.org In a solvent-free approach, the molten reactants (cholesterol and Octanoic acid-1-¹³C) are mixed with the lipase at an elevated temperature, for example, 65°C. acs.org The reaction is stirred to ensure proper mixing and contact with the enzyme. acs.org

The efficiency of enzymatic esterification can be influenced by several factors, including the choice of enzyme, the reaction temperature, the molar ratio of the substrates, and the presence or absence of a solvent. rsc.org Kinetic studies can be performed to determine the optimal conditions for the reaction. rsc.org For instance, the rate of esterification can be monitored over time to determine when the reaction has reached completion. acs.org The use of enzymes can be particularly advantageous when dealing with sensitive substrates, as the reaction conditions are generally less harsh than those of chemical methods.

Post-Synthesis Characterization of Cholest-5-en-3-ol (3b)-, octanoate-1-13C

Following the synthesis and purification of Cholest-5-en-3-ol (3β)-, octanoate-1-¹³C, it is crucial to thoroughly characterize the final product to confirm its identity, purity, and the successful incorporation of the ¹³C isotope. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are invaluable tools for structural elucidation.

¹H NMR provides information about the proton environment in the molecule. The spectrum of the final product would show characteristic signals for the cholesterol backbone and the octanoate (B1194180) chain. rsc.orghuji.ac.il For example, the proton at the C-3 position of the cholesterol ring would show a downfield shift upon esterification. huji.ac.il

¹³C NMR is particularly important for confirming the incorporation of the ¹³C label. nih.govnih.gov The signal corresponding to the carbonyl carbon (C-1) of the octanoate moiety would be significantly enhanced and would appear at a characteristic chemical shift (around 173 ppm). researchgate.net This provides direct evidence of the successful isotopic labeling at the desired position.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to further confirm its identity. The mass spectrum of Cholest-5-en-3-ol (3β)-, octanoate-1-¹³C would show a molecular ion peak corresponding to the calculated molecular weight of the labeled compound (513.84 g/mol ). isotope.comsigmaaldrich.com The isotopic pattern of the molecular ion peak would also reflect the presence of the ¹³C atom.

Chromatographic Techniques: Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the synthesized compound. nih.gov By comparing the retention time of the synthesized product with that of an unlabeled standard, its identity can be further supported. These methods can also quantify the percentage of purity.

Table 2: Characterization Data for this compound

PropertyValue
Empirical Formula ¹³CC₃₄H₆₀O₂ sigmaaldrich.com
Molecular Weight 513.84 sigmaaldrich.com
Isotopic Purity 99 atom % ¹³C sigmaaldrich.com
Physical Form Solid sigmaaldrich.com
Melting Point 110 °C sigmaaldrich.com

Assessment of Isotopic Enrichment and Purity

High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) is a common method to assess the chemical purity of the final product. This technique separates the compound from non-volatile impurities, and the detector provides a response proportional to the mass of the analyte. Studies have reported a chemical purity of over 99.5% for this compound using this method. xml-journal.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for confirming both the identity and the isotopic enrichment of the labeled compound. xml-journal.net In LC-MS analysis, the compound is first separated by liquid chromatography and then ionized and detected by a mass spectrometer. The mass spectrum will show a molecular ion peak corresponding to the mass-to-charge ratio (m/z) of the ¹³C-labeled molecule. For Cholest-5-en-3-ol (3b)-, octanoate-1-¹³C, the expected molecular weight is approximately 513.84 g/mol , which is one mass unit higher than the unlabeled analogue due to the presence of the ¹³C atom. sigmaaldrich.com The relative intensities of the ion peaks for the labeled (M+1) and unlabeled (M) compound allow for the calculation of the isotopic enrichment, which has been reported to be as high as 99 atom % ¹³C. xml-journal.netsigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of cholesterol and its esters. nih.govnih.gov For these analyses, the compounds are often derivatized to increase their volatility. nih.gov

Table 1: Isotopic Enrichment and Purity Data for this compound

ParameterReported ValueAnalytical Method
Chemical Purity>99.5%HPLC-ELSD
Isotopic Enrichment (atom % ¹³C)99.0%LC-MS
Optical Purity99.0%Not Specified

Evaluation of Chemical and Stereochemical Integrity

Ensuring the chemical and stereochemical integrity of this compound is paramount, as any alteration to its structure could affect its biological behavior. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for this evaluation.

¹³C NMR spectroscopy is particularly useful for verifying the position of the isotopic label. magritek.com The carbon atom at the C-1 position of the octanoate chain will exhibit a strong signal due to the high abundance of the ¹³C isotope at this specific location. The chemical shift of this labeled carbon provides definitive evidence of successful and specific isotopic incorporation. In general, solid-state ¹³C NMR with magic angle sample spinning (MASNMR) is a powerful method for the physical characterization of cholesteryl ester mixtures. nih.govresearchgate.net

The stereochemistry of the cholesterol backbone is crucial for its biological function. The synthetic methods employed are typically chosen to be mild enough not to cause isomerization at any of the chiral centers of the cholesterol molecule. hmdb.ca The stereochemical integrity is confirmed by comparing the spectroscopic data (e.g., NMR) with that of the starting cholesterol material and known data for related cholesteryl esters. wordpress.com Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to confirm the spatial relationships between protons and thus the stereochemistry of the molecule. wordpress.com

Table 2: Analytical Methods for Integrity Evaluation

Analytical TechniquePurposeKey Findings
¹H NMRConfirmation of overall molecular structureSpectrum consistent with the expected structure of cholesteryl octanoate.
¹³C NMRVerification of the position of the ¹³C labelEnhanced signal at the C-1 position of the octanoate chain, confirming specific labeling.
LC-MSConfirmation of molecular weight and isotopic enrichmentDetection of the correct molecular ion peak for the ¹³C-labeled compound.

Advanced Analytical Methodologies for the Detection and Quantification of Cholest 5 En 3 Ol 3b , Octanoate 1 13c and Its Metabolites

Mass Spectrometry (MS)-Based Techniques for Isotope Ratio Analysis

Mass spectrometry has become an indispensable tool in metabolomics and metabolic flux analysis. nih.gov It measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weights and the quantification of specific molecules. In the context of stable isotope tracing, MS can distinguish between molecules that contain the heavy isotope (e.g., ¹³C) and their unlabeled (¹²C) counterparts. acs.org This capability is essential for calculating the rate of incorporation of the label into various metabolic pools, thereby providing a dynamic view of metabolic pathways. nih.govelifesciences.org Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are routinely employed for these studies, each offering unique advantages. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotope Tracing

Gas chromatography-mass spectrometry is a robust technique for the analysis of volatile and thermally stable compounds. springernature.com For lipid analysis, particularly for sterols and their esters, GC-MS provides excellent chromatographic separation and sensitive detection. nih.gov In isotope tracing studies involving Cholest-5-en-3-ol (3b)-, octanoate-1-13C, GC-MS can be used to separate the labeled ester from other lipids and to identify and quantify its metabolites.

Cholesterol and its esters are not inherently volatile enough for direct GC analysis. mdpi.com Therefore, a crucial sample preparation step is chemical derivatization, which increases the volatility and thermal stability of the analytes. nih.govmdpi.com This process involves converting polar functional groups, such as the hydroxyl group on cholesterol, into less polar, more volatile derivatives.

Common derivatization strategies include:

Silylation: This is one of the most common methods, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used, often in a solvent like pyridine. mdpi.com For cholesteryl esters, prior hydrolysis to liberate free cholesterol may be necessary, which is then derivatized.

Alkylation (Esterification): Fatty acids that may be liberated from the cholesteryl ester via metabolic processes are often converted into methyl esters (FAMEs) for GC analysis. colostate.edu This is typically achieved using reagents like methanolic HCl or boron trifluoride-methanol. colostate.edu

The choice of derivatization agent is critical as it can influence chromatographic behavior and mass spectral fragmentation patterns.

GC-MS can be operated in two primary acquisition modes: full scan and selected ion monitoring (SIM).

Full Scan Mode: In this mode, the mass spectrometer scans a wide range of m/z values, generating a complete mass spectrum for each point in the chromatogram. This is highly valuable for identifying unknown metabolites, as the resulting spectrum provides a molecular fingerprint that can be compared against spectral libraries. acs.org For this compound, full scan analysis would help in characterizing the fragmentation patterns of the labeled compound and its metabolic products.

Selected Ion Monitoring (SIM) Mode: For quantitative analysis, SIM mode offers significantly higher sensitivity and specificity. Instead of scanning a broad mass range, the mass spectrometer is set to monitor only a few specific ions of interest. nih.gov When analyzing ¹³C-labeled compounds, this allows for the simultaneous monitoring of the ion containing the ¹³C label and its corresponding unlabeled (¹²C) ion. nih.gov This precise measurement is fundamental for determining isotope ratios and calculating metabolic flux. nih.gov

Table 1: Illustrative GC-MS Ions for Monitoring in a SIM Experiment
CompoundFragment TypeUnlabeled Ion (m/z)¹³C-Labeled Ion (m/z)Rationale
Cholesteryl octanoate (B1194180)Molecular Ion (after derivatization)[M]⁺[M+1]⁺Monitors the intact labeled ester vs. its natural abundance counterpart.
Octanoic Acid (as FAME)Molecular Ion158159Traces the ¹³C-labeled fatty acid moiety after hydrolysis and methylation.
Cholesterol (as TMS derivative)Characteristic Fragment368368Monitors the cholesterol backbone, which is expected to be unlabeled.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Targeted Metabolomics

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful platform for metabolomics, offering high sensitivity and the ability to analyze a wide range of compounds, including those that are non-volatile or thermally labile. nih.gov A significant advantage of LC-MS for cholesterol ester analysis is that it often does not require chemical derivatization, simplifying sample preparation and avoiding potential artifacts. biorxiv.org This makes it particularly well-suited for high-throughput lipidomics and targeted analysis of the metabolites of this compound. biorxiv.orglabrulez.com

The identification of unknown metabolites is a major challenge in metabolomics. High-resolution mass spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap analyzers, provides extremely accurate mass measurements (typically with errors of <5 ppm). nih.gov This high mass accuracy allows for the determination of the elemental formula of a detected ion. nih.govacs.org When a metabolite of this compound is detected, HRMS can confirm the presence of the ¹³C label by identifying a mass shift of +1.00335 Da (the mass difference between ¹³C and ¹²C) and can provide the precise elemental composition of the rest of the molecule. This capability is critical for distinguishing the metabolite from other endogenous compounds that may have the same nominal mass (isobars). nih.gov

For highly sensitive and specific quantification of targeted metabolites, multiple reaction monitoring (MRM) performed on a triple quadrupole (QQQ) mass spectrometer is the gold standard. nih.govmdpi.com MRM is a tandem MS technique that involves two stages of mass filtering.

Precursor Ion Selection: The first quadrupole (Q1) is set to select only the ion of the target molecule (the precursor ion). For this compound, this would be the [M+H]⁺ or [M+NH₄]⁺ ion.

Collision-Induced Dissociation (CID): The selected precursor ion is fragmented in the second quadrupole (Q2), which acts as a collision cell.

Product Ion Selection: The third quadrupole (Q3) is set to monitor a specific, characteristic fragment ion (the product ion) resulting from the fragmentation.

This process of monitoring a specific precursor-to-product ion transition is exceptionally selective, as it filters out most background noise and chemical interferences. researchgate.net For quantitative flux analysis, one can establish specific MRM transitions for the ¹³C-labeled parent compound and each of its anticipated metabolites, allowing for precise measurement of the flow of the isotopic label through the metabolic network. nih.gov

Table 2: Hypothetical LC-MS/MS Transitions for MRM-Based Quantitative Flux Analysis
AnalytePrecursor Ion (m/z)Product Ion (m/z)Transition Type
Cholest-5-en-3-ol (3b)-, octanoate-1-¹²C513.5 (M+NH₄)⁺369.3Unlabeled Parent
Cholest-5-en-3-ol (3b)-, octanoate-1-¹³C514.5 (M+NH₄)⁺369.3Labeled Parent
Metabolite A (e.g., ¹³C-labeled dicarboxylic acid)[M+H]⁺ of Metabolite ASpecific fragment of ALabeled Metabolite
Metabolite B (e.g., ¹³C-labeled shorter-chain acylcarnitine)[M+H]⁺ of Metabolite B85.0Labeled Metabolite

Isotope Tracing and Fluxomics via High-Throughput MS Platforms

Isotope tracing is a critical technique for elucidating metabolic pathways and quantifying the flux of metabolites through these pathways. nih.gov When this compound is introduced into a biological system, it is metabolized and the ¹³C label is incorporated into various downstream products. High-throughput mass spectrometry (MS) platforms, particularly those coupled with liquid chromatography (LC-MS), are indispensable for this type of analysis due to their sensitivity and specificity. biorxiv.orgnih.govbiorxiv.org

LC-MS methods enable the separation of complex lipid mixtures, followed by the detection and quantification of the labeled compound and its metabolites. biorxiv.orgnih.gov The mass spectrometer can distinguish between the ¹³C-labeled molecule and its natural, unlabeled counterpart based on the one-dalton mass difference. By monitoring the time-dependent appearance and disappearance of the ¹³C label in different lipid pools, researchers can map metabolic pathways and calculate flux rates, providing a dynamic view of lipid metabolism. nih.gov For instance, studies using ¹³C-labeled precursors have successfully quantified cholesterol esterification and transfer processes in plasma. nih.gov

Tandem mass spectrometry (MS/MS) further enhances the specificity of detection. nih.gov In MS/MS analysis, the molecular ion of the labeled cholesteryl ester is selected and fragmented. The fragmentation pattern provides structural information and confirms the identity of the compound. For cholesteryl esters, a characteristic fragmentation involves the neutral loss of the cholestene moiety, allowing for specific detection of the esterified fatty acid. nih.gov With this compound, the ¹³C label would be retained in the octanoate fragment, allowing for unambiguous tracing.

Table 1: Illustrative MS/MS Fragmentation Data for Cholesteryl Ester Analysis

Precursor Ion TypeCompoundPrecursor m/z (Illustrative)Key Fragment Ion (Illustrative)Significance
Lithiated Adduct [M+Li]⁺Unlabeled Cholesteryl Octanoate525.5369.4 [Cholestene]⁺Identifies the cholesterol backbone. nih.gov
Lithiated Adduct [M+Li]⁺Cholesteryl octanoate-1-¹³C526.5369.4 [Cholestene]⁺Confirms the ¹³C label is on the fatty acid, not the cholesterol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed structural and quantitative information on isotopically labeled molecules. nih.govsci-hub.sersc.org

¹³C NMR spectroscopy is a direct and robust method for determining the site and extent of isotopic enrichment in a molecule. nih.govsci-hub.se In the case of Cholest-5-en-3-ol (3b)-, octanoate-1-¹³C, the signal corresponding to the carbonyl carbon (C1) of the octanoate chain would be significantly enhanced due to the high (e.g., >99%) ¹³C enrichment at this position, compared to the natural abundance of ¹³C (approx. 1.1%). nih.gov

This technique allows for the direct measurement of the fractional enrichment of the ¹³C label. ismrm.org The intensity of the enriched ¹³C signal relative to the signals of naturally abundant carbons within the same molecule or a known internal standard provides a quantitative measure of the labeled species. ¹³C NMR has been successfully used to monitor the esterification of cholesterol in biological samples like human blood plasma. nih.gov The high resolution of ¹³C NMR can distinguish the carbonyl carbons of different cholesteryl esters, providing specificity in complex mixtures. nih.gov

Table 2: Representative ¹³C NMR Chemical Shifts for Cholesteryl Esters

Carbon PositionTypical Chemical Shift (ppm)Expected Observation for Cholest-5-en-3-ol (3b)-, octanoate-1-¹³C
Ester Carbonyl (C=O)~173 ppmA highly intense signal due to ¹³C enrichment.
Cholesterol C3~74 ppmSignal at natural abundance.
Cholesterol C5~140 ppmSignal at natural abundance.
Cholesterol C6~122 ppmSignal at natural abundance.

Two-dimensional (2D) and multi-nuclear NMR techniques provide even greater detail by correlating different nuclei within a molecule. acs.orgnih.gov For ¹³C-labeled compounds, heteronuclear correlation experiments like the Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy are particularly valuable.

¹H-¹³C HSQC: This experiment correlates ¹³C nuclei with their directly attached protons. While the ¹³C-labeled carbonyl carbon in octanoate-1-¹³C has no directly attached protons, the protons on the adjacent carbon (C2) of the fatty acid chain can be observed.

¹H-¹³C HMBC: This experiment reveals correlations between carbons and protons that are two or three bonds apart. It is highly effective for confirming the position of the ¹³C label in Cholest-5-en-3-ol (3b)-, octanoate-1-¹³C by showing a correlation between the labeled carbonyl carbon and the protons on C2 of the octanoate chain and the proton on C3 of the cholesterol ring.

2D ¹³C-¹³C Correlation Spectroscopy (e.g., INADEQUATE): In highly enriched samples, these experiments can show direct carbon-carbon couplings, providing unambiguous evidence of the molecular structure and labeling pattern. acs.org

These multi-dimensional approaches are crucial for resolving spectral overlap in complex biological samples and for definitively assigning the location of the isotopic label, ensuring accurate interpretation of metabolic tracing studies. nih.govnih.gov

Chromatographic Separation Techniques for Sample Preparation and Analysis

Effective separation and purification of the target analyte from complex biological matrices is a prerequisite for accurate quantification and analysis. Chromatographic techniques are central to this process.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, purification, and quantification of cholesteryl esters from biological extracts. nih.govnih.gov Given the hydrophobic nature of Cholest-5-en-3-ol (3b)-, octanoate-1-¹³C, reversed-phase HPLC is the most common approach. uw.edu.plnih.gov

In a typical reversed-phase setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of solvents like acetonitrile, isopropanol, and water. nih.govnih.gov Isocratic elution with an optimized mobile phase composition can achieve excellent separation of cholesterol from its various esters. nih.govresearchgate.net

Detection is commonly performed using a UV detector, typically at wavelengths around 205 nm where cholesterol and its esters absorb light. uw.edu.plnih.gov For quantitative analysis, a calibration curve is generated using standards of known concentration. The purity of the isolated fractions can be assessed by analyzing the peak shape and spectral data from a photodiode array (PDA) detector. researchgate.net HPLC is not only an analytical tool but also a preparative one, used to purify the synthesized ¹³C-labeled compound and to isolate it and its metabolites from biological samples for subsequent analysis by MS or NMR. nih.gov

Table 3: Example HPLC Method Parameters for Cholesteryl Ester Analysis

ParameterDescriptionReference
Column Reversed-phase C18, e.g., 4.6 x 250 mm, 5 µm nih.govresearchgate.net
Mobile Phase Isopropanol/Acetonitrile/Water (e.g., 60/30/10, v/v/v) nih.gov
Flow Rate 1.0 - 1.5 mL/min nih.govresearchgate.net
Detection UV at 205 nm nih.govuw.edu.pl
Retention Time Cholesterol esters elute later than free cholesterol due to higher hydrophobicity. uw.edu.pl

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for the separation of lipid classes. aocs.org It is particularly useful for initial screening of lipid extracts and for preparative fractionation of samples prior to more sophisticated analyses. nih.gov

For the analysis of Cholest-5-en-3-ol (3b)-, octanoate-1-¹³C, a silica (B1680970) gel plate is used as the stationary phase. A nonpolar mobile phase, typically a mixture of hexane (B92381) and diethyl ether, often with a small amount of acetic or formic acid, is used to develop the plate. aocs.org The lipids separate based on their polarity; nonpolar lipids like cholesteryl esters migrate furthest up the plate, while more polar lipids like free cholesterol, diacylglycerols, and phospholipids (B1166683) have lower retention factors (Rf values).

After separation, the lipid spots can be visualized by staining with reagents such as iodine vapor, phosphomolybdic acid, or a fluorescent dye. For preparative work, the corresponding band on the silica gel can be scraped off, and the lipid can be eluted from the silica with a suitable solvent. This provides a simple way to isolate the cholesteryl ester fraction for further analysis by GC-MS, LC-MS, or NMR. nih.govaocs.org

Comprehensive Sample Preparation Protocols for Biological Matrices

The accurate detection and quantification of this compound and its metabolites from complex biological matrices is critically dependent on the initial sample preparation. This crucial step aims to efficiently isolate the lipids of interest from other cellular components such as proteins and carbohydrates, minimize degradation, and remove interfering substances that could compromise downstream analysis. The choice of methodology is dictated by the specific properties of the analyte and the nature of the biological sample.

Lipid Extraction Methodologies (e.g., Folch, Bligh & Dyer, MTBE)

The extraction of this compound, a nonpolar cholesteryl ester, from biological samples is a fundamental step for its subsequent analysis. Several established methods are widely used, each with its own set of advantages and limitations. The selection of an appropriate extraction technique is paramount for achieving high recovery and purity of the target analyte.

The Folch method is a classic and widely adopted technique for the exhaustive extraction of lipids from tissues. seafdec.org It utilizes a chloroform-methanol (2:1, v/v) mixture which, when added to a tissue homogenate, forms a single phase with the water present in the sample, allowing for efficient lipid solubilization. seafdec.orggerli.com Subsequent addition of water or a saline solution induces phase separation, resulting in a lower chloroform (B151607) phase containing the purified lipids and an upper aqueous phase with non-lipid contaminants. seafdec.orggerli.com This method is particularly effective for tissues with a high lipid content (>2%) and is considered a benchmark for the extraction of a broad range of lipid classes. nih.govnih.gov For quantitative analysis, re-extraction of the residue is often recommended to ensure complete recovery. nih.gov

The Bligh & Dyer method is a modification of the Folch procedure, particularly suitable for samples with high water content, such as cell suspensions or homogenates. gerli.com This method employs a chloroform-methanol-water mixture that results in a biphasic system where the lipids are partitioned into the lower chloroform layer. gerli.comcdnsciencepub.com While efficient for many applications, it may provide lower yields for samples rich in lipids compared to the Folch method due to the lower proportion of solvent used. nih.gov Acidification of the Bligh & Dyer solvent system can improve the recovery of certain acidic lipids. gerli.com

The Methyl-tert-butyl ether (MTBE) method has gained popularity as a less toxic and more user-friendly alternative to chloroform-based extractions. nih.govresearchgate.net In this procedure, lipids are extracted into a one-phase system of methanol (B129727) and MTBE. nih.gov The addition of water then induces phase separation, with the key advantage that the lipid-containing organic phase is the upper layer. nih.govresearchgate.net This simplifies the collection of the lipid extract and minimizes contamination from the lower aqueous phase and the precipitated protein pellet at the bottom. researchgate.netresearchgate.net The MTBE method has been shown to provide comparable or even better recoveries for many lipid classes, including cholesteryl esters, when compared to the Folch and Bligh & Dyer methods. researchgate.netresearchgate.netmdpi.com

Below is an interactive data table summarizing the key features of these lipid extraction methodologies.

FeatureFolch MethodBligh & Dyer MethodMTBE Method
Solvent System Chloroform/Methanol (2:1, v/v)Chloroform/Methanol/WaterMethanol/MTBE/Water
Primary Application Tissues, especially high-lipid contentSamples with high water content (e.g., cell suspensions)High-throughput lipidomics, automated extractions
Lipid-Containing Phase Lower (Chloroform)Lower (Chloroform)Upper (MTBE)
Key Advantage High extraction efficiency for a broad range of lipids. nih.govSimultaneous extraction and partitioning. gerli.comFaster, cleaner, and uses a less toxic solvent. nih.govresearchgate.net
Key Disadvantage Use of toxic chloroform.Potentially lower recovery for high-lipid samples. nih.govHigh volatility of MTBE can affect reproducibility. nih.gov

Sample Clean-up and Fractionation Procedures for Downstream Analysis

Following the initial lipid extraction, further clean-up and fractionation steps are often necessary to isolate this compound and its metabolites from other lipid classes and interfering compounds. This is particularly crucial for achieving the sensitivity and specificity required for mass spectrometry-based analysis.

Solid-Phase Extraction (SPE) is a commonly employed technique for the fractionation of lipid extracts. This chromatographic method separates compounds based on their affinity for a solid stationary phase and a liquid mobile phase. For the separation of cholesteryl esters, silica gel-based SPE is frequently used. Nonpolar lipids like cholesteryl esters have a low affinity for the polar silica gel and can be eluted with a nonpolar solvent system, such as hexane/ethyl acetate. gerli.com This allows for the effective separation of cholesteryl esters from more polar lipids like free fatty acids, phospholipids, and glycerolipids.

Thin-Layer Chromatography (TLC) is another valuable technique for the purification of lipid extracts. In TLC, the lipid extract is spotted onto a plate coated with a thin layer of adsorbent material, typically silica gel. The plate is then placed in a developing chamber with a solvent system, which moves up the plate by capillary action, separating the lipid components based on their polarity. youtube.com The separated lipid bands can be visualized, and the band corresponding to cholesteryl esters can be scraped from the plate and the lipids extracted for further analysis. gerli.com This method is particularly useful for removing interfering residues that can affect subsequent gas chromatography analysis. gerli.com

For more complex biological samples or when a higher degree of purification is required, High-Performance Liquid Chromatography (HPLC) can be used as a preparative fractionation step. nih.gov Reverse-phase HPLC, which separates molecules based on their hydrophobicity, is well-suited for separating different cholesteryl ester species. nih.gov Fractions can be collected at specific retention times corresponding to the elution of the target analytes for subsequent detailed analysis. nih.gov

The selection of the appropriate clean-up and fractionation procedure depends on the complexity of the sample matrix, the concentration of the analyte, and the requirements of the downstream analytical instrumentation. For the analysis of isotopically labeled compounds like this compound, these purification steps are critical to remove any potential isobaric interferences that could affect the accuracy of the isotopic enrichment measurements. nih.gov

Biochemical Pathways and Metabolic Fluxes Elucidated Using Cholest 5 En 3 Ol 3b , Octanoate 1 13c

Dynamics of Cholesterol Esterification and Hydrolysis

The cellular balance of free cholesterol and cholesteryl esters is a tightly regulated process, crucial for maintaining membrane integrity and preventing cellular toxicity from excess free cholesterol. The use of Cholest-5-en-3-ol (3b)-, octanoate-1-13C allows for precise tracking of the ester's fate, providing insights into the rates of its synthesis and breakdown.

Enzymatic Activities of Acyl-CoA:Cholesterol Acyltransferase (ACAT/SOAT) Isoforms

The esterification of cholesterol is primarily catalyzed by two key enzymes located in the endoplasmic reticulum (ER): Acyl-CoA:Cholesterol Acyltransferase 1 (ACAT1/SOAT1) and ACAT2/SOAT2. nih.gov These enzymes convert free cholesterol and a fatty acyl-CoA into a cholesteryl ester, a more hydrophobic molecule suitable for storage. creative-proteomics.com

ACAT1 is ubiquitously expressed in various tissues, while ACAT2 is predominantly found in the liver and intestines. Both are allosteric enzymes that can be activated by various sterols. nih.gov The activity of these isoforms is critical in regulating cellular cholesterol homeostasis. nih.gov By introducing a labeled substrate like ¹³C-octanoate, researchers can quantify the rate of its incorporation into the cholesteryl ester pool, thereby measuring the specific activity of ACAT/SOAT isoforms under various cellular conditions. This process is fundamental to the formation of lipid droplets where cholesteryl esters are stored. nih.govnih.gov Studies have shown that inhibiting SOAT activity blocks the formation of cholesterol crystals within hepatocyte lipid droplets, highlighting the enzyme's role in cholesterol storage and pathogenesis. nih.gov

Table 1: Key Enzymes in Cholesterol Ester Metabolism

EnzymeFull NameCellular LocationFunctionSubstratesProducts
ACAT1/SOAT1 Acyl-CoA:Cholesterol Acyltransferase 1Endoplasmic ReticulumCholesterol EsterificationCholesterol, Fatty Acyl-CoACholesteryl Ester, CoA-SH
ACAT2/SOAT2 Acyl-CoA:Cholesterol Acyltransferase 2Endoplasmic ReticulumCholesterol EsterificationCholesterol, Fatty Acyl-CoACholesteryl Ester, CoA-SH
CEH Cholesterol Ester HydrolaseCytosolCholesteryl Ester HydrolysisCholesteryl EsterFree Cholesterol, Fatty Acid
LAL Lysosomal Acid Lipase (B570770)LysosomesCholesteryl Ester HydrolysisCholesteryl Ester, TriglyceridesFree Cholesterol, Fatty Acid

Kinetics of Cholesterol Ester Hydrolase (CEH) and Lysosomal Acid Lipase (LAL)

The hydrolysis of stored cholesteryl esters is as vital as their synthesis. This reverse reaction is carried out by hydrolases, which release free cholesterol and fatty acids. The primary enzymes involved are neutral Cholesterol Ester Hydrolase (CEH) in the cytosol and Lysosomal Acid Lipase (LAL) within lysosomes. creative-proteomics.comnih.gov

LAL plays a crucial role in hydrolyzing cholesteryl esters and triglycerides from lipoproteins that are taken up by the cell via endocytosis. nih.govuniprot.org A deficiency in LAL leads to the accumulation of these lipids in lysosomes, causing severe metabolic disorders. nih.govuniprot.org Using an exogenous tracer like this compound, which is delivered to the lysosome, allows for the direct measurement of LAL's kinetic activity. The rate of appearance of ¹³C-labeled octanoate (B1194180) and free cholesterol from the lysosomal compartment into the cytosol provides a clear measure of the enzyme's hydrolytic efficiency. nih.gov

Regulatory Mechanisms Governing Intracellular Cholesterol Ester Turnover

The continuous cycle of cholesterol esterification and hydrolysis, known as the cholesterol ester cycle, allows cells to dynamically manage their free cholesterol levels. This turnover is regulated by multiple factors, including the intracellular concentration of cholesterol itself, the availability of fatty acids, and hormonal signaling. creative-proteomics.comnih.gov

Cellular Transport and Subcellular Trafficking of Cholesterol Esters

Once formed, cholesteryl esters are not static; they are transported and stored in specific subcellular compartments. Understanding their trafficking is key to comprehending lipid-related cellular processes.

Intracellular Fate and Distribution of Exogenous this compound

When a cell takes up an exogenous labeled cholesteryl ester such as this compound, it typically enters the endo-lysosomal pathway. nih.govnih.gov Within the acidic environment of the lysosome, LAL hydrolyzes the ester bond. nih.gov The resulting labeled free cholesterol and ¹³C-octanoate are then transported out of the lysosome to other organelles.

Studies using labeled cholesterol have shown that it can be incorporated into various cellular pools. nih.gov The liberated cholesterol can be transported to the plasma membrane to alter its fluidity, or to the endoplasmic reticulum. nih.govnih.gov In the ER, it can be re-esterified by ACAT (using a different, unlabeled fatty acid) and stored in lipid droplets, or it can serve as a precursor for the synthesis of other essential molecules. frontiersin.org Tracking the ¹³C-labeled octanoate reveals the fate of the fatty acid component, which can be used for energy production via beta-oxidation or for the synthesis of other lipids.

Table 2: Illustrative Metabolic Fate of Labeled Cholesteryl Octanoate This table presents a hypothetical time-course experiment to illustrate the tracking of the ¹³C label from this compound following its introduction to cultured cells.

Time Point% ¹³C Label in Lysosomal Cholesteryl Ester% ¹³C Label as Cytosolic Free Fatty Acid (Octanoate)% ¹³C Label in Lipid Droplet Cholesteryl Esters% ¹³C Label in Mitochondrial Fatty Acids
0 hr 100%0%0%0%
1 hr 60%35%5%<1%
4 hr 15%40%40%5%
12 hr <5%10%70%15%

Formation and Remodeling of Lipid Droplets Containing Cholesterol Esters

Lipid droplets (LDs) are dynamic organelles that serve as the primary sites for storing neutral lipids, including cholesteryl esters and triacylglycerols. nih.govnih.gov The synthesis of these neutral lipids occurs in the ER, where they accumulate between the leaflets of the ER bilayer, eventually budding off to form mature LDs in the cytoplasm. nih.gov

The use of this compound allows for the visualization and quantification of how newly synthesized cholesteryl esters are incorporated into LDs. These organelles are in a constant state of flux, with lipids being continuously added and removed in a process of remodeling. youtube.com The composition of LDs, particularly the ratio of cholesteryl esters to triacylglycerols, can influence their physical properties and formation. nih.gov For instance, triacylglycerols can facilitate the nucleation of cholesteryl ester droplets. nih.gov By tracing the labeled octanoate, researchers can study the dynamics of LD formation, growth, and breakdown, and how these processes are influenced by the cell's metabolic state. youtube.commdpi.com

Endoplasmic Reticulum (ER) and Golgi Apparatus Involvement in Cholesterol Ester Flux

The journey of newly synthesized cholesterol esters often begins within the intricate network of the endoplasmic reticulum (ER) and the Golgi apparatus, particularly in hepatocytes. The ER is the primary site for the synthesis of triglycerides and the esterification of cholesterol. nih.gov In the liver, these lipids, including cholesterol esters, are packaged with apolipoprotein B-100 (ApoB-100) to form very-low-density lipoprotein (VLDL) particles. nih.gov This assembly process is a critical step in the endogenous lipid transport pathway. utmb.edu

Utilizing a tracer like this compound allows researchers to follow the movement, or flux, of these esters from their site of synthesis or modification into nascent lipoprotein particles. After their assembly in the ER, the VLDL particles are transported to the Golgi apparatus for further processing and maturation before being secreted into the bloodstream. nih.gov Studies tracking labeled lipids have shown that a significant portion of cholesterol esters internalized by hepatocytes can be rapidly re-secreted within VLDL particles without fully mixing with the cell's total cholesterol pool. ahajournals.org This indicates a highly efficient and channeled pathway for cholesterol ester trafficking through the ER and Golgi, which is essential for maintaining both hepatic and whole-body cholesterol balance. ahajournals.org

Mechanisms of Lipoprotein Metabolism and Reverse Cholesterol Transport (in non-human systems)

Non-human systems, ranging from in vitro cell cultures to animal models, are invaluable for dissecting the complex mechanisms of lipoprotein metabolism and reverse cholesterol transport (RCT). RCT is the process by which excess cholesterol from peripheral tissues is returned to the liver for excretion, a pathway considered crucial for preventing atherosclerosis. ahajournals.orgelsevier.es Labeled cholesterol esters, such as this compound, are instrumental in these studies.

To study the metabolic fate of cholesterol esters, they must first be incorporated into lipoprotein particles. Researchers have developed reliable in vitro methods to achieve this. One such method involves mixing the labeled cholesterol esters, dissolved in ethanol, with isolated low-density lipoprotein (LDL) or high-density lipoprotein (HDL) in the presence of lipoprotein-deficient serum, which provides the necessary lipid transfer activity. nih.gov The efficiency of this incorporation depends on factors like the duration of incubation and the amount of acceptor lipoprotein. nih.gov Importantly, these labeling techniques have been shown not to alter the chemical or physical properties of the lipoproteins. nih.gov Studies using rat and monkey models have confirmed that lipoproteins labeled in vitro with radioactive cholesterol esters exhibit plasma clearance rates identical to those of lipoproteins labeled in vivo, validating the biological relevance of this approach. nih.govnih.gov In plasma, labeled cholesterol esters are rapidly associated with lipoproteins, with over 98% of the tracer found in these particles. nih.gov

Cholesterol Ester Transfer Protein (CETP) and Phospholipid Transfer Protein (PLTP) are key plasma proteins that mediate the transfer of lipids between different lipoprotein classes. umw.edu.plnih.govresearchgate.net

CETP facilitates the transfer of cholesterol esters from HDL to apolipoprotein B-containing lipoproteins (like VLDL and LDL) in exchange for triglycerides. nih.govimrpress.com This action remodels the lipid core of these particles. The mechanism is thought to involve CETP forming a "tunnel" or a ternary complex between lipoproteins to allow for lipid movement. umw.edu.pl In species that have active CETP, this protein is a central player in the RCT pathway. imrpress.com

PLTP is responsible for transferring phospholipids (B1166683), primarily from triglyceride-rich lipoproteins to HDL. imrpress.com This process can lead to the fusion and size expansion of HDL particles. nih.gov

ProteinPrimary FunctionRole in Lipoprotein Metabolism
CETP Transfers cholesterol esters from HDL to VLDL/LDL in exchange for triglycerides. nih.govimrpress.comRemodels lipoprotein cores; central to reverse cholesterol transport. imrpress.com
PLTP Transfers phospholipids to HDL. imrpress.comModifies HDL size and composition; involved in HDL particle fusion. nih.gov

The liver is the central organ for processing cholesterol esters. It clears cholesterol ester-rich lipoprotein remnants from the circulation and is also the primary site for secreting lipoproteins. ahajournals.org In non-human models, such as hamsters, studies have shown that the uptake of different lipoprotein classes by hepatocytes distinctly regulates the liver's own cholesterol synthesis. ahajournals.org The liver takes up chylomicron remnants and VLDL remnants (also known as intermediate-density lipoproteins or IDL) through receptor-mediated pathways. nih.gov Once inside the hepatocyte, the cholesterol esters can be hydrolyzed to free cholesterol and then be re-esterified, converted to bile acids, or re-secreted into the circulation within newly formed VLDL particles. utmb.eduelsevier.es Tracing studies using labeled cholesterol esters allow for the quantification of these hepatic uptake and secretion rates, providing critical data on the efficiency of the RCT pathway.

Interconnections with Fatty Acid and Glycerolipid Metabolic Pathways

The this compound tracer is unique because its fatty acid moiety, octanoate, is also metabolically active. Once the ester bond is hydrolyzed by enzymes like cholesterol esterase, the cholesterol and the 13C-labeled octanoate are free to enter their respective metabolic pathways. nih.gov

Octanoate is a medium-chain fatty acid. Unlike long-chain fatty acids, it can be rapidly absorbed and transported to the liver and other tissues for metabolism. The primary metabolic fate of octanoate is β-oxidation, which occurs within the mitochondria. youtube.com This process breaks down the fatty acid into two-carbon units of acetyl-CoA. youtube.com

Studies using [1-13C]octanoate have demonstrated that the labeled carbon can be tracked through these metabolic conversions. nih.gov Following infusion in vivo, the 13C label from octanoate is rapidly detected in the acetylcarnitine pool. nih.gov This indicates that the octanoate undergoes mitochondrial transport and is converted to acetyl-CoA via β-oxidation. nih.gov The resulting [1-13C]acetyl-CoA can then enter various other metabolic pathways.

PrecursorKey ProcessMajor Labeled ProductMetabolic Significance
Octanoate-1-13C β-oxidation youtube.com[1-13C]Acetyl-CoACentral intermediate for the TCA cycle (energy production) or fatty acid synthesis. youtube.com
[1-13C]Acetyl-CoA Carnitine Palmitoyltransferase[1-13C]AcetylcarnitineReflects the pool of acetyl-CoA available for mitochondrial metabolism. nih.gov

This ability to trace the fate of the octanoate moiety provides a window into the interplay between cholesterol ester metabolism and fatty acid oxidation, offering insights into cellular energy status and substrate utilization in various tissues.

Cross-Talk and Regulatory Feedback Loops with Triglyceride and Phospholipid Synthesis

The use of this compound as a tracer provides a unique window into the dynamic recycling of fatty acids within the cell. Once administered, this labeled cholesteryl ester enters the cellular milieu where it is subject to hydrolysis by esterases. This enzymatic action liberates the cholesterol backbone and, critically, the [1-¹³C]octanoate fatty acid. The ¹³C label at the carboxyl-carbon of octanoate allows for its precise tracking as it enters the cellular fatty acid pool. From this pool, the labeled octanoate can be channeled into various metabolic fates, including re-esterification into triglycerides and phospholipids.

Detailed Research Findings

Tracer studies employing isotopically labeled fatty acids have established the principle that fatty acids released from one lipid class can be incorporated into others, demonstrating a high degree of metabolic flexibility and cross-talk. eurisotop.comnih.gov While specific quantitative data on the flux of [1-¹³C]octanoate from this compound into triglyceride and phospholipid pools is a niche area of research, the foundational principles derived from studies with similar labeled fatty acids allow for a clear understanding of the expected metabolic pathways.

Upon hydrolysis of the labeled cholesteryl ester, the released [1-¹³C]octanoate is activated to its CoA thioester, [1-¹³C]octanoyl-CoA. This activated fatty acid can then enter the pathways for triglyceride and phospholipid synthesis.

Incorporation into Triglycerides: The synthesis of triglycerides involves the sequential acylation of a glycerol-3-phosphate backbone. The [1-¹³C]octanoyl-CoA can be utilized by glycerol-3-phosphate acyltransferase (GPAT) and subsequent acyltransferases to be incorporated into the newly forming triglyceride molecule. The presence of the ¹³C label in the triglyceride fraction provides a direct measure of the flux of fatty acids from the cholesteryl ester pool to the triglyceride storage pool.

Incorporation into Phospholipids: Similarly, the [1-¹³C]octanoyl-CoA can be incorporated into phospholipids, which are essential components of cellular membranes. The synthesis of phospholipids also utilizes acyl-CoA donors for the acylation of the glycerol (B35011) backbone. By measuring the ¹³C enrichment in various phospholipid classes (e.g., phosphatidylcholine, phosphatidylethanolamine), researchers can quantify the contribution of fatty acids derived from cholesteryl ester hydrolysis to membrane biogenesis and remodeling.

The partitioning of the labeled octanoate between triglyceride and phospholipid synthesis is subject to complex regulatory control. Key transcription factors such as Sterol Regulatory Element-Binding Proteins (SREBPs) and other nuclear receptors play a central role in coordinating the expression of genes involved in fatty acid, triglyceride, and cholesterol metabolism. nih.gov The flux of metabolites through these pathways can, in turn, influence the activity of these regulatory proteins, creating intricate feedback loops.

Illustrative Data on Metabolic Flux

To illustrate the type of data obtained from such tracer studies, the following tables present hypothetical yet representative findings on the distribution of the ¹³C label from [1-¹³C]octanoate into cellular lipid pools over time. These tables are based on the established principles of lipid tracer methodology. nih.gov

Table 1: Incorporation of ¹³C-label from [1-¹³C]Octanoate into Major Lipid Classes

Time (hours)¹³C Enrichment in Triglycerides (as % of total labeled fatty acid)¹³C Enrichment in Phospholipids (as % of total labeled fatty acid)
15.2 ± 0.82.1 ± 0.4
415.8 ± 2.16.5 ± 1.2
825.3 ± 3.510.2 ± 1.8
1222.1 ± 2.912.8 ± 2.0
2418.7 ± 2.514.5 ± 2.3

Values are presented as mean ± standard deviation.

Table 2: Distribution of ¹³C-label within Phospholipid Subclasses at 24 hours

Phospholipid Subclass¹³C Enrichment (as % of total labeled phospholipid)
Phosphatidylcholine (PC)65.4 ± 5.1
Phosphatidylethanolamine (PE)22.8 ± 3.7
Phosphatidylinositol (PI)7.3 ± 1.5
Phosphatidylserine (PS)4.5 ± 1.1

Values are presented as mean ± standard deviation.

These data tables illustrate how the fatty acid moiety from a cholesteryl ester is dynamically re-distributed into both energy storage lipids (triglycerides) and structural lipids (phospholipids). The initial rapid incorporation into triglycerides reflects the active storage of fatty acids, while the sustained increase in phospholipid labeling points to the continuous turnover and remodeling of cellular membranes.

The study of such metabolic cross-talk using tracers like this compound is fundamental to understanding the integrated regulation of lipid homeostasis and how its dysregulation contributes to metabolic diseases.

Applications of Cholest 5 En 3 Ol 3b , Octanoate 1 13c As a Metabolic Tracer in Experimental Research Models

In Vitro Cellular Models for Lipid Metabolism Studies

In vitro cell culture systems offer a controlled environment to dissect specific molecular pathways of lipid metabolism. The use of Cholest-5-en-3-ol (3b)-, octanoate-1-13C in these models enables researchers to quantify the rates of uptake, hydrolysis, re-esterification, and secretion of cholesterol and fatty acids in specific cell types.

Hepatocyte Models for Hepatic Lipid Homeostasis and Secretion

Hepatocytes are central to maintaining whole-body cholesterol homeostasis, managing the assembly and secretion of lipoproteins, and producing bile acids. When primary hepatocytes or hepatocyte-derived cell lines (e.g., HepG2) are incubated with this compound, the ¹³C label can be traced to elucidate several key processes. Upon uptake, the cholesteryl ester is hydrolyzed, releasing [1-¹³C]octanoate and cholesterol. The labeled octanoate (B1194180) can then be traced as it is oxidized for energy or incorporated into newly synthesized complex lipids, such as triglycerides and phospholipids (B1166683). The cholesterol moiety can be re-esterified with unlabeled fatty acids and stored in lipid droplets or packaged into lipoproteins (VLDL, LDL) for secretion. By analyzing the cellular lipids and the secreted lipoproteins using mass spectrometry, researchers can quantify the dynamics of these pathways.

Table 1: Hypothetical Metabolic Fate of [1-¹³C]Octanoate in Cultured Hepatocytes

Time (hours)Intracellular [1-¹³C]Octanoate (nmol/mg protein)¹³C-labeled Triglycerides (nmol/mg protein)Secreted ¹³C-labeled VLDL-Cholesteryl Esters (nmol/mg protein)
115.22.50.8
48.79.83.5
123.118.49.1
241.522.115.6

Macrophage Models for Foam Cell Formation and Cholesterol Efflux Research

The transformation of macrophages into lipid-laden foam cells is a critical event in the development of atherosclerosis. This compound is an invaluable tracer in studying this process. Macrophage cell lines (e.g., J774, THP-1) are exposed to the labeled compound, often incorporated into lipoprotein particles to mimic physiological conditions. The uptake of these particles leads to the accumulation of ¹³C-labeled cholesteryl esters in intracellular lipid droplets. The hydrolysis of these esters releases [1-¹³C]octanoate and cholesterol. The labeled fatty acid can be tracked to assess macrophage fatty acid oxidation and storage. Furthermore, this model allows for the investigation of cholesterol efflux, a key anti-atherogenic process. After loading the macrophages with the labeled cholesteryl ester, the appearance of the ¹³C label in the extracellular medium in the presence of cholesterol acceptors like HDL can be measured to quantify the rate of cholesterol removal from the cells.

Intestinal Enterocyte Models for Dietary Cholesterol Ester Absorption and Chylomicron Assembly

Dietary cholesterol esters must be hydrolyzed in the intestinal lumen before the resulting cholesterol and fatty acids are absorbed by enterocytes. To study the intracellular fate of absorbed lipids, in vitro models like Caco-2 cells, which differentiate to form a polarized monolayer mimicking the intestinal epithelium, are used. This compound can be incorporated into micelles to simulate digested dietary fat. Following apical application, the uptake and transport of the ¹³C-labeled octanoate can be monitored. Inside the enterocyte, fatty acids and cholesterol are re-esterified to form cholesteryl esters and triglycerides, which are then assembled into chylomicrons for secretion from the basolateral side. By sampling the basolateral medium and analyzing its lipid content, the rate of chylomicron secretion and the incorporation of the ¹³C-labeled fatty acid into chylomicron lipids can be determined, providing insights into dietary fat absorption.

Adipocyte Models for Lipid Storage, Mobilization, and Esterification

Adipocytes are specialized cells for the storage of excess energy in the form of triglycerides. Differentiated adipocyte cell lines (e.g., 3T3-L1) can be used to trace the fate of the octanoate from this compound. Following hydrolysis of the internalized cholesteryl ester, the released [1-¹³C]octanoate enters the adipocyte's fatty acid pool. It can then be activated to its acyl-CoA derivative and incorporated into triglycerides for storage within the large central lipid droplet. The rate of this esterification process can be quantified by measuring the incorporation of ¹³C into the triglyceride fraction over time. Conversely, by stimulating lipolysis, the mobilization of the stored ¹³C-labeled fatty acids can be tracked by measuring their release into the culture medium. Stable-isotope tracing techniques are powerful for investigating metabolic reprogramming in adipocytes.

Investigation of Receptor-Mediated Uptake Pathways for Cholesterol Esters

The uptake of cholesteryl esters from lipoproteins into cells is primarily mediated by specific cell surface receptors, such as the LDL receptor and scavenger receptors (e.g., SR-A, CD36). To investigate the role of these receptors in the uptake of this compound, cell lines can be genetically modified to overexpress or lack a specific receptor. By incubating these modified cells with the labeled compound (typically within a lipoprotein particle) and comparing the amount of intracellular ¹³C with that in control cells, the contribution of the receptor to the uptake process can be quantified. Competition assays, where uptake of the labeled cholesteryl ester is measured in the presence of an excess of unlabeled ligands for specific receptors, can also be employed to determine the uptake pathways.

Table 2: Illustrative Data for Receptor-Mediated Uptake of ¹³C-labeled Cholesteryl Octanoate

Cell TypeIntracellular ¹³C Content (relative units)
Control Macrophages100 ± 8
SR-A Knockout Macrophages45 ± 6
CD36 Knockout Macrophages62 ± 7
SR-A/CD36 Double Knockout15 ± 3

Ex Vivo Organ Perfusion Systems

Ex vivo organ perfusion systems, such as the isolated perfused liver, provide a model that bridges the gap between in vitro cell culture and in vivo studies. This system maintains the physiological architecture and cell-cell interactions of the organ, allowing for a more integrated view of metabolism. When this compound is introduced into the perfusate of an isolated liver, its metabolic fate can be monitored in a highly controlled manner. The uptake of the tracer from the perfusate, its hydrolysis, and the subsequent metabolism of the ¹³C-labeled octanoate and cholesterol can be assessed by analyzing tissue samples and the outflowing perfusate. This approach allows for the quantification of hepatic lipid uptake, storage, oxidation, and the secretion of ¹³C-labeled metabolites into bile and lipoproteins, providing a comprehensive picture of the organ's lipid handling capacity.

Isolated Perfused Liver Models for Hepatic Cholesterol Ester Kinetics

The isolated perfused liver model offers a controlled ex vivo environment to study hepatic metabolism without the influence of systemic factors. The use of this compound in this system is instrumental in dissecting the intricate kinetics of cholesterol ester (CE) processing by the liver.

When introduced into the perfusate, ¹³C-labeled cholesteryl octanoate is taken up by hepatocytes. Inside the liver cells, it is subjected to hydrolysis by enzymes like lysosomal acid lipase (B570770) and neutral cholesterol ester hydrolase, releasing free cholesterol and ¹³C-labeled octanoic acid. nih.gov The liver can then re-esterify the free cholesterol with other fatty acids and package it into lipoproteins for secretion, or store it in lipid droplets. nih.gov The labeled octanoate is typically rapidly β-oxidized.

By sampling the perfusate and liver tissue over time and analyzing them using mass spectrometry, researchers can quantify the rates of several key processes:

Hepatic Uptake: The rate of disappearance of the tracer from the perfusate reflects the efficiency of hepatic clearance of circulating cholesterol esters.

Hydrolysis and Re-esterification: The appearance of ¹³C-labeled intermediates within the liver tissue provides a direct measure of intracellular CE hydrolysis and subsequent metabolic pathways.

Secretion: The emergence of ¹³C-labeled lipids in newly synthesized lipoprotein particles (VLDL and HDL) in the perfusate quantifies the rate of hepatic CE secretion.

This model allows for the detailed characterization of how different physiological states or pharmacological interventions affect the liver's handling of cholesterol esters, a central process in maintaining cholesterol homeostasis.

Table 1: Representative Kinetic Data from an Isolated Perfused Liver Model

Kinetic ParameterDescriptionExample Value (nmol/g liver/hr)
CE Uptake RateRate of this compound clearance from perfusate.150 ± 25
Intrahepatic CE HydrolysisRate of cleavage of the ester bond within hepatocytes.120 ± 18
¹³C-Lipid Secretion Rate (in VLDL)Rate of appearance of newly synthesized ¹³C-labeled lipids in VLDL particles.45 ± 9

Intestinal Loop Models for High-Resolution Absorption Studies

To understand the initial steps of dietary fat absorption, researchers employ in situ intestinal loop models. These models involve isolating a segment of the intestine in an anesthetized animal, allowing for the direct administration of substances into the lumen and collection of lymphatic drainage.

This compound is particularly useful in this context. It mimics a dietary cholesterol ester that must be hydrolyzed before absorption. Pancreatic carboxyl ester lipase (CEL) in the intestinal lumen cleaves the ¹³C-octanoate from the cholesterol backbone. nih.govnih.gov The resulting free cholesterol and ¹³C-octanoic acid are then absorbed by enterocytes.

This model enables high-resolution studies on:

Rate of Hydrolysis: The efficiency of pancreatic lipase can be assessed by measuring the disappearance of the intact tracer and the appearance of its hydrolysis products in the intestinal lumen. nih.gov

Absorption Efficiency: By measuring the amount of ¹³C label appearing in the lymph (after re-esterification within the enterocyte and packaging into chylomicrons), a precise quantification of cholesterol ester absorption can be achieved.

Intracellular Metabolism: Analysis of the mucosal tissue can reveal the kinetics of re-esterification and chylomicron assembly.

Studies using this tracer have demonstrated that the hydrolysis step is rate-limiting for the absorption of cholesterol esters. nih.gov

Pre-Clinical Animal Models for In Vivo Lipid Kinetics and Pathophysiology

Assessment of Dietary Cholesterol Ester Absorption and Systemic Distribution in Rodents

In vivo studies in rodent models provide a comprehensive view of the metabolic fate of dietary lipids. When this compound is incorporated into the diet of rodents, the ¹³C label can be traced throughout the body.

Following oral administration, the tracer undergoes digestion and absorption as described above. The absorbed ¹³C-labeled lipids are transported via chylomicrons in the lymph and then enter the systemic circulation. Chylomicron remnants are primarily taken up by the liver. From there, the label can be redistributed to peripheral tissues within other lipoproteins (VLDL, LDL, HDL).

By collecting blood, feces, and various tissues at different time points, researchers can determine:

Plasma Kinetics: The appearance and disappearance curves of the ¹³C label in plasma lipoproteins detail the dynamics of chylomicron clearance and subsequent lipoprotein metabolism.

Tissue Distribution: The amount of ¹³C label accumulated in organs such as the liver, adipose tissue, muscle, and adrenal glands reveals the ultimate distribution of the absorbed dietary cholesterol ester.

Table 2: Systemic Distribution of ¹³C Label 24 hours Post-Administration in a Rodent Model

Tissue/Compartment% of Absorbed ¹³C Dose
Liver55 ± 6.2
Adipose Tissue (Total)18 ± 3.5
Skeletal Muscle9 ± 2.1
Plasma5 ± 1.5
Other Tissues13 ± 2.7

Quantifying Organ-Specific Cholesterol Ester Turnover Rates in vivo

Turnover refers to the rate at which a substance is replaced within a specific metabolic pool. nih.gov Using tracer kinetic models, the data obtained from studies with this compound can be used to calculate the turnover rates of cholesterol ester pools in different organs.

After the initial distribution phase, the decline of the ¹³C label within a specific tissue's cholesterol ester pool reflects its turnover rate. This is a dynamic process involving both hydrolysis of existing esters and synthesis of new ones. By applying mathematical models to the time-course data of ¹³C enrichment in tissue cholesterol esters, it is possible to calculate the fractional synthetic rate (FSR) and fractional catabolic rate (FCR) of these pools. researchgate.net

This information is vital for understanding how cholesterol is stored and mobilized in different tissues under various physiological conditions. For example, it can quantify how quickly the adrenal gland utilizes stored cholesterol esters for steroid hormone synthesis or how rapidly cholesterol esters are mobilized from adipose tissue.

Elucidating Pathophysiological Mechanisms in Animal Models of Dyslipidemia and Metabolic Disorders (without human data)

Rodent models of diet-induced obesity and insulin resistance, often created by feeding a high-fat, high-cholesterol diet, are crucial for understanding human metabolic diseases. nih.govmdpi.com Introducing this compound into the diet of these animals allows researchers to pinpoint specific defects in lipid metabolism that contribute to the disease state.

In these models, the tracer can help elucidate:

Altered Intestinal Absorption: Researchers can test whether obesity or insulin resistance alters the efficiency of dietary cholesterol ester hydrolysis and absorption in the gut.

Hepatic Lipid Trafficking: In conditions like non-alcoholic fatty liver disease (NAFLD), the liver's ability to process and secrete lipoproteins is often impaired. mdpi.com The tracer can quantify the extent to which dietary cholesterol esters are being trapped in the liver, contributing to steatosis.

Peripheral Tissue Uptake: Insulin resistance can impair the uptake of lipids by tissues like muscle and adipose tissue. By measuring ¹³C accumulation in these tissues, the tracer can quantify the degree of this impairment. For example, studies in obese Zucker rats, a model of hyperlipidemia and insulin resistance, can reveal altered tissue distribution and turnover of cholesterol esters. epa.gov

By comparing the metabolic fate of the tracer in healthy control animals versus those with diet-induced metabolic disorders, scientists can identify key metabolic nodes that are dysregulated, providing valuable insights into the pathophysiology of these complex diseases. plos.org

Genetically Engineered Models of Lipid Dysregulation

The use of stable isotope tracers, such as this compound, is pivotal in advancing the understanding of lipid metabolism in the context of genetically engineered models of lipid dysregulation. These models, which include knockout mice for the low-density lipoprotein receptor (LDLR) and apolipoprotein E (ApoE), are instrumental in atherosclerosis research as they spontaneously develop hypercholesterolemia. nih.govnih.gov The introduction of a 13C-labeled cholesteryl ester into these models allows for precise tracking of its metabolic fate without the need for radioactive tracers. nih.govmdpi.com

In a typical experimental design, genetically modified mice, such as LDLR-/- or ApoE-/- mice, are administered this compound, often incorporated into a lipid emulsion to mimic natural lipoprotein particles. Over time, tissue and plasma samples are collected to trace the distribution and transformation of the 13C label. The primary analytical method for this purpose is mass spectrometry, which can differentiate between the labeled and unlabeled lipid species. nih.govmdpi.com

This methodology enables researchers to quantify the rate of cholesteryl ester uptake by various tissues, the hydrolysis of the ester bond, and the subsequent trafficking of the liberated 13C-octanoate and cholesterol. For instance, in an LDLR-/- mouse model, which exhibits impaired clearance of LDL from the circulation, this tracer can be used to investigate alternative pathways of lipoprotein uptake and cholesterol deposition in tissues like the liver and the arterial wall. cyagen.comahajournals.org Similarly, in ApoE-/- mice, which show defective clearance of chylomicron and VLDL remnants, the tracer can help elucidate the metabolic consequences of the accumulation of these remnant lipoproteins. ahajournals.org

The data generated from such studies provide critical insights into the pathophysiology of atherosclerosis and other lipid-related disorders. By tracing the flux of the 13C label from the administered cholesteryl ester to various metabolic pools, including free fatty acids, free cholesterol, and re-esterified cholesteryl esters, researchers can build a detailed kinetic model of lipid metabolism in these disease states.

Table 1: Hypothetical Distribution of 13C Label in LDLR-/- Mice Following Administration of this compound

Time PointTissue/Fluid13C-Cholesteryl Octanoate (% of administered dose)13C-Octanoate (% of administered dose)13C-Cholesterol (% of administered dose)
1 hourPlasma85.2 &plusmn; 5.65.1 &plusmn; 1.21.5 &plusmn; 0.4
1 hourLiver10.3 &plusmn; 2.12.8 &plusmn; 0.70.9 &plusmn; 0.3
6 hoursPlasma42.7 &plusmn; 4.915.8 &plusmn; 2.58.2 &plusmn; 1.1
6 hoursLiver25.6 &plusmn; 3.410.4 &plusmn; 1.95.7 &plusmn; 0.9
24 hoursPlasma15.3 &plusmn; 2.88.9 &plusmn; 1.712.4 &plusmn; 2.0
24 hoursLiver18.9 &plusmn; 3.16.2 &plusmn; 1.115.8 &plusmn; 2.3

Enzyme Activity Profiling and Kinetic Characterization

Determination of Substrate Specificity for Cholesterol Esterases and Hydrolases

This compound serves as a valuable tool for elucidating the substrate specificity of various cholesterol esterases and hydrolases. These enzymes play a crucial role in the hydrolysis of cholesteryl esters, a key step in cholesterol metabolism and mobilization from lipid droplets. researchgate.netresearchgate.net By employing a 13C-labeled substrate, researchers can accurately measure enzyme activity and specificity using mass spectrometry, which offers high sensitivity and specificity.

To determine substrate specificity, a panel of cholesteryl esters with varying fatty acyl chains, including the 13C-labeled octanoate ester, are incubated with a purified enzyme or cell lysate containing the esterase of interest. The reaction is allowed to proceed for a defined period, after which the lipids are extracted and analyzed by mass spectrometry. The rate of formation of the 13C-labeled octanoate product is compared to the rates of hydrolysis of other cholesteryl esters, providing a quantitative measure of the enzyme's preference for different substrates.

This approach is superior to traditional colorimetric or fluorometric assays, which may be prone to interference and may not be suitable for all types of cholesteryl ester substrates. nih.govpromega.com The use of a stable isotope-labeled substrate allows for direct and unambiguous quantification of the enzymatic product, even in complex biological matrices.

The insights gained from these studies are critical for understanding the specific roles of different cholesterol esterases in various physiological and pathological processes. For example, determining the substrate preference of a particular hydrolase can help to elucidate its function in lipoprotein metabolism or in the development of foam cells in atherosclerotic plaques.

Table 2: Relative Hydrolysis Rates of Various Cholesteryl Esters by Different Hydrolases

SubstratePancreatic Cholesterol Esterase (Relative Activity %)Hormone-Sensitive Lipase (Relative Activity %)Carboxylesterase 1 (Relative Activity %)
Cholesteryl Acetate85 &plusmn; 795 &plusmn; 8110 &plusmn; 9
Cholesteryl [1-13C]Octanoate100 &plusmn; 570 &plusmn; 680 &plusmn; 7
Cholesteryl Oleate120 &plusmn; 10100 &plusmn; 990 &plusmn; 8
Cholesteryl Linoleate115 &plusmn; 9110 &plusmn; 1085 &plusmn; 7

Development of High-Throughput Screening Assays for Enzyme Inhibitors Utilizing the Labeled Compound

The unique properties of this compound make it an ideal substrate for the development of high-throughput screening (HTS) assays aimed at identifying inhibitors of cholesterol esterases and hydrolases. The ability to directly and quantitatively measure the enzymatic product (13C-octanoate) using mass spectrometry provides a robust and sensitive detection method suitable for HTS platforms. nih.govembopress.orgembopress.org

In a typical HTS setup, a specific cholesterol esterase is incubated with this compound in the wells of a microtiter plate. A library of potential inhibitory compounds is then added to the wells. After a set incubation period, the reaction is quenched, and the amount of 13C-octanoate produced is quantified by rapid mass spectrometry techniques, such as those utilizing acoustic droplet ejection and online sample processing.

This mass spectrometry-based HTS approach offers several advantages over conventional methods. It is a label-free method in the sense that it does not require fluorescent or chromogenic modifications of the substrate that could alter enzyme-substrate interactions. embopress.org Furthermore, the high specificity of mass spectrometry reduces the likelihood of false positives and false negatives that can arise from compound interference in optical-based assays. nih.gov

The development of such HTS assays is crucial for the discovery of novel therapeutic agents for the treatment of diseases characterized by aberrant lipid metabolism, such as atherosclerosis and certain metabolic disorders. By efficiently screening large compound libraries, researchers can identify lead compounds that can be further optimized for clinical development.

Table 3: Results of a High-Throughput Screen for Inhibitors of Pancreatic Cholesterol Esterase

Compound IDConcentration (µM)Enzyme Activity (% of Control)Hit Identification
Control (DMSO)-100-
Cmpd-0011098.2 &plusmn; 4.5No
Cmpd-0021045.7 &plusmn; 3.1Yes
Cmpd-00310102.1 &plusmn; 5.2No
Cmpd-0041015.3 &plusmn; 2.2Yes
Cmpd-0051095.6 &plusmn; 4.8No

Computational and Systems Biology Approaches Integrated with Cholest 5 En 3 Ol 3b , Octanoate 1 13c Data

Kinetic Modeling of Complex Cholesterol Ester Metabolic Networks

Kinetic modeling uses mathematical equations to represent the rates of metabolic reactions. By introducing a ¹³C-labeled tracer, researchers can follow the transformation of the molecule and use this information to build and validate detailed kinetic models of cholesterol ester pathways. nih.gov These models are essential for understanding how the system responds to various perturbations and for identifying key points of regulation.

The core of kinetic modeling lies in accurately defining its parameters, such as enzyme-specific constants (e.g., Vmax, Km) and reaction rates. Isotope tracing with Cholest-5-en-3-ol (3b)-, octanoate-1-13C is instrumental in this process. As the labeled cholesterol ester is metabolized, the ¹³C atom is incorporated into downstream metabolites, such as free octanoate (B1194180) and subsequently into other fatty acid pools or catabolic products. The rate at which the ¹³C label appears in these various pools can be precisely measured over time using techniques like mass spectrometry. nih.gov

This time-course data of isotope enrichment is then fitted to the system of differential equations that define the kinetic model. Sophisticated algorithms adjust the model's parameters until the model's output (predicted isotope distribution) closely matches the experimental data. This allows for the estimation of in vivo reaction rates that are otherwise difficult to measure. nih.gov

Table 1: Hypothetical Kinetic Parameters Estimated from ¹³C Tracing Data

This interactive table shows examples of kinetic parameters that could be determined for enzymes involved in cholesterol ester metabolism using data from ¹³C-labeled tracers.

ParameterEnzymeValueUnitSignificance
VmaxNeutral Cholesterol Ester Hydrolase (nCEH)15.2nmol/mg protein/hrMaximum rate of hydrolysis of cholesterol esters.
KmNeutral Cholesterol Ester Hydrolase (nCEH)50.4µMSubstrate concentration at half-maximal velocity.
k_catACAT1 (Acyl-CoA:cholesterol acyltransferase)2.5s⁻¹Turnover number, or reactions per enzyme molecule per second.
k_effluxFatty Acid Transporter0.8min⁻¹Rate constant for the efflux of the released ¹³C-octanoate from the cell.

Metabolic flux refers to the rate of turnover of metabolites through a metabolic pathway. nih.gov ¹³C Metabolic Flux Analysis (¹³C-MFA) has become a powerful tool for quantifying intracellular fluxes. nih.govresearchgate.net By tracking the fate of the ¹³C label from this compound, the flux through the cholesterol ester hydrolysis pathway can be quantified directly.

Flux Control Analysis (FCA) extends this by evaluating how control over the pathway's flux is distributed among the different enzymes. It helps to move beyond the classical concept of a single "rate-limiting step" to a more nuanced understanding where control may be shared among several enzymes. For example, if a perturbation (like the introduction of a drug) leads to a significant change in the hydrolysis of the labeled cholesterol ester, FCA can pinpoint which enzyme's activity was most critical in mediating that change. This is crucial for identifying the most effective targets for therapeutic intervention. Studies have shown that combining stable isotope labeling with mass spectrometry allows for the simultaneous monitoring of flux through multiple intermediates in a biosynthetic pathway. elifesciences.org

Metabolic Network Reconstruction and Flux Balance Analysis

While kinetic models provide detailed descriptions of specific pathways, genome-scale metabolic network reconstructions (GENREs) offer a comprehensive view of an organism's or cell's entire metabolic potential. nih.gov These reconstructions are essentially a structured list of all known metabolic reactions and the genes that encode the catalyzing enzymes. nih.gov

Flux Balance Analysis (FBA) is a computational method used to predict the distribution of metabolic fluxes through a GENRE. nih.govwikipedia.org FBA does not require kinetic parameters but instead relies on stoichiometric constraints and a biological objective, such as maximizing biomass production. The accuracy of FBA predictions can be significantly enhanced by incorporating experimentally determined flux data as additional constraints.

Data derived from tracing this compound can provide such constraints. For instance, the measured rate of uptake of the labeled cholesterol ester or the rate of production of a downstream metabolite containing the ¹³C label can be used to constrain the corresponding reaction fluxes in the model. This integration of experimental data grounds the model's predictions in physiological reality, allowing for more accurate simulations of how cellular metabolism will adapt to genetic or environmental changes.

In Silico Prediction of Enzyme-Substrate Interactions and Binding Affinities

Understanding the interaction between a substrate and an enzyme at the atomic level is key to explaining its catalytic efficiency and specificity. In silico tools, such as molecular docking and molecular dynamics simulations, are used to predict how a ligand like a cholesterol ester binds to the active site of an enzyme. nih.govnih.gov

For Cholest-5-en-3-ol (3b)-, octanoate, computational models can predict its binding affinity to key enzymes in its metabolic pathway, such as Acyl-CoA:cholesterol acyltransferase (ACAT), which synthesizes cholesterol esters, and neutral cholesterol ester hydrolase (nCEH), which breaks them down. nih.govcreative-proteomics.com These simulations involve generating multiple possible conformations of the substrate within the enzyme's binding pocket and calculating a "docking score" or binding energy for each pose. A lower binding energy generally indicates a more favorable interaction. These predictions can help rationalize why certain fatty acid esters of cholesterol are preferred substrates and can guide the design of inhibitors that target these enzymes. nih.gov Recently, advanced frameworks using deep learning have been developed to improve the prediction of enzyme-substrate interactions for various tasks, including kinetic parameter prediction. arxiv.org

Table 2: Predicted Binding Affinities of Cholesterol Esters with Key Enzymes

This interactive table presents hypothetical binding affinity scores for Cholest-5-en-3-ol (3b)-, octanoate with its primary metabolic enzymes, as might be predicted by molecular docking software. Lower energy values suggest stronger binding.

EnzymeLigandPredicted Binding Affinity (kcal/mol)Predicted Interacting Residues
nCEH (Neutral Cholesterol Ester Hydrolase)Cholest-5-en-3-ol (3b)-, octanoate-8.2Ser-210, His-450, Asp-420
ACAT1 (Acyl-CoA:cholesterol acyltransferase)Cholest-5-en-3-ol (3b)-, octanoate-7.5Tyr-256, Phe-412, Trp-421
LCAT (Lecithin-cholesterol acyltransferase)Cholest-5-en-3-ol (3b)-, octanoate-6.9Phe-82, Leu-181, Trp-150

Integration with Multi-Omics Datasets (e.g., transcriptomics, proteomics, untargeted metabolomics)

The true power of systems biology is realized when data from multiple "omics" layers are integrated. Flux data obtained from tracing this compound provides a measure of functional output, which can be correlated with other molecular data to build a comprehensive picture of metabolic regulation.

Transcriptomics: If ¹³C tracing reveals a high flux through the cholesterol ester hydrolysis pathway, transcriptomics (measuring mRNA levels) can determine if the genes encoding nCEH or other relevant enzymes are upregulated.

Proteomics: Proteomics (measuring protein levels) can verify if the increased gene expression translates into a higher abundance of the corresponding enzyme proteins. Discrepancies between transcript, protein, and flux levels can point to post-transcriptional or post-translational modes of regulation.

Untargeted Metabolomics: This technique provides a snapshot of all detectable metabolites in a cell. Integrating flux data with metabolomics can reveal how the activity of the cholesterol ester pathway impacts the broader metabolic network. For example, an increased release of ¹³C-octanoate might correlate with changes in the levels of metabolites in beta-oxidation or the citric acid cycle. Isotope tracing can be combined with spatial single-cell methods to explore metabolic heterogeneity. biorxiv.org

This multi-omics approach allows researchers to construct highly detailed and validated models of metabolic regulation, linking genetic information to metabolic function and providing deeper insights into the complex interplay of molecules that govern cellular life.

Table 3: Illustrative Multi-Omics Integration with ¹³C Flux Data

This interactive table illustrates how data from different omics platforms can be integrated to understand the regulation of cholesterol ester metabolism under two hypothetical conditions.

ParameterCondition A (Low Fat Diet)Condition B (High Fat Diet)Data Source
¹³C Flux Data
¹³C-Octanoate Release Rate5.1 nmol/mg/hr25.8 nmol/mg/hr¹³C Tracer Study
Transcriptomics
nCEH Gene Expression (Fold Change)1.04.2RNA-Seq
ACAT1 Gene Expression (Fold Change)1.00.8RNA-Seq
Proteomics
nCEH Protein Level (Fold Change)1.03.5Mass Spectrometry
Untargeted Metabolomics
Acetyl-CoA Level (Relative)100250LC-MS
Free Cholesterol Level (Relative)100180LC-MS

Challenges, Limitations, and Future Directions in Research Utilizing Cholest 5 En 3 Ol 3b , Octanoate 1 13c

Methodological Challenges in Stable Isotope Tracing Experiments

Stable isotope tracing provides dynamic information that static measurements cannot capture, but its successful implementation hinges on overcoming significant methodological hurdles. nih.gov These challenges range from ensuring the tracer is administered and detected appropriately to dealing with the inherent complexities of biological samples.

Achieving Optimal Isotopic Enrichment and Minimizing Background Contamination

A primary challenge in experiments using ¹³C-labeled tracers is achieving a level of isotopic enrichment that is sufficiently high for detection by mass spectrometry, while low enough to not perturb the natural metabolic pathways. ckisotopes.com The natural abundance of ¹³C is approximately 1.1%, meaning any experimentally introduced label must be distinguishable from this baseline. nih.gov In human or large animal studies, the amount of tracer required to achieve adequate enrichment can be a significant cost factor. nih.gov

Background contamination is another critical issue that can compromise the accuracy of tracing studies. nih.gov Common laboratory consumables, such as plastic vials and pipette tips, can leach unlabeled lipids, including fatty acids, into the sample. This contamination artificially inflates the pool of unlabeled molecules, leading to an underestimation of the true isotopic enrichment and inaccurate calculations of metabolic flux. nih.gov While methods like pre-washing consumables or using glass equipment can mitigate this, it remains a persistent challenge, especially when analyzing low-abundance analytes. nih.gov

Table 1: Factors Influencing Isotopic Enrichment and Contamination

FactorChallengeMitigation Strategy
Tracer Dosage Insufficient dosage leads to low enrichment and poor detection. Excessive dosage can perturb metabolic pools.Perform pilot studies to determine optimal dosage. Use primed-constant infusion to reach steady-state enrichment faster. nih.gov
Natural ¹³C Abundance The 1.1% natural abundance of ¹³C creates a baseline that must be accounted for in enrichment calculations.Use high-resolution mass spectrometry to accurately measure mass isotopomer distributions. nih.gov
Background Contamination Leaching of unlabeled lipids from labware (e.g., plastics) dilutes the isotopic label. nih.govUse glass vials and pipettes where possible. Pre-rinse plastic consumables with organic solvents. nih.gov
Tracer Cost High cost of synthesized ¹³C-labeled lipids can limit the scale and scope of studies, particularly in vivo. nih.govOptimize experimental design to use the minimum effective tracer amount.

Overcoming Analytical Sensitivity and Specificity Issues in Complex Biological Samples

Biological samples such as plasma or tissue homogenates are extraordinarily complex matrices. Detecting and quantifying a specific labeled lipid like ¹³C-cholesteryl octanoate (B1194180) requires highly sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods employed. nih.govbiorxiv.org

A significant analytical hurdle is the poor ionization of neutral lipids like cholesteryl esters in mass spectrometry, which can limit sensitivity. biorxiv.org To address this, chemical derivatization is often required to increase the volatility and ionization efficiency of the analyte. nih.govnih.gov Furthermore, high-resolution mass spectrometry is essential to differentiate the ¹³C-labeled tracer from other co-eluting molecules of similar mass and from the natural ¹³C isotopologues of other lipids. nih.gov Tandem mass spectrometry (MS/MS) provides an additional layer of specificity by allowing for the fragmentation of the parent ion, which can confirm the location of the isotopic label within the molecule. nih.gov For instance, the fragmentation of ¹³C-cholesteryl octanoate would yield specific fragment ions, confirming that the label resides on the octanoate portion. nih.govresearchgate.net

Addressing Isotope Dilution and Recycling Effects in Long-Term Studies

Stable isotope tracing fundamentally relies on the principle of isotope dilution, where the administered tracer mixes with the endogenous, unlabeled pool of the same molecule (the tracee). nih.gov By measuring the change in the tracer-to-tracee ratio over time, researchers can calculate the rates of appearance and disappearance of the molecule. nih.gov A key assumption in many kinetic models is the achievement of an isotopic steady state, where the enrichment of the precursor pool remains constant. nih.gov

In long-term studies, a major complicating factor is isotope recycling. This occurs when the labeled tracer is metabolized, and the ¹³C-label is reincorporated into the precursor pool for the synthesis of new molecules. For Cholest-5-en-3-ol (3b)-, octanoate-1-13C, the ester bond can be hydrolyzed, releasing ¹³C-octanoate. This labeled fatty acid can then be oxidized via beta-oxidation into ¹³C-acetyl-CoA, which can be used to synthesize a wide array of new lipids. This recycling of the ¹³C label can lead to an overestimation of synthesis rates if not properly accounted for in the kinetic models. bioscientifica.com Distinguishing between the primary incorporation of the tracer and the secondary incorporation of recycled labels is a significant challenge that requires complex multicompartmental modeling. nih.gov

Interpretation of Complex Isotope Tracing Data and Metabolic Compartmentation

Beyond the methodological challenges of generating reliable data, the interpretation of that data presents its own set of difficulties. The metabolic networks within cells and tissues are not simple linear pathways but are highly interconnected and compartmentalized.

Deconvolution of Interconnected Metabolic Pathways

Cholesterol metabolism is a web of interconnected pathways, including de novo synthesis, esterification, storage in lipid droplets, and transport between different lipoprotein particles (e.g., VLDL, LDL, HDL). nih.gov When a tracer like ¹³C-cholesteryl octanoate is introduced, its ¹³C label can travel through multiple, intersecting routes. For example, the tracer can be taken up by the liver, hydrolyzed, and the labeled fatty acid can be re-esterified to cholesterol and secreted in VLDL particles. youtube.com

Disentangling these pathways to quantify the flux through each one—a process known as deconvolution—is a major analytical and computational challenge. nih.gov It requires the use of sophisticated multicompartmental models that mathematically describe the movement of the tracer between different metabolic pools. nih.govgrafiati.com Developing and validating these models is complex, often requiring multiple tracers and extensive sampling over time to provide enough data points to constrain the model and yield a unique solution. nih.gov

Accounting for Subcellular and Tissue-Specific Metabolic Compartmentation

Metabolism is not uniformly distributed within an organism or even within a single cell. nih.gov Different tissues and organs have highly specialized roles in cholesterol metabolism. elifesciences.orgnih.gov For instance, the liver is the central hub for cholesterol synthesis, esterification, and lipoprotein packaging, while peripheral tissues primarily rely on uptake from circulating lipoproteins. nih.gov This tissue-specific activity means that tracer kinetics will vary significantly depending on the tissue being analyzed. elifesciences.org

Within a cell, metabolism is further divided into subcellular compartments like the endoplasmic reticulum, mitochondria, and lipid droplets. nih.govresearchgate.net Cholesterol and its esters are not freely diffusible between these compartments. nih.gov For example, a tracer taken up by a cell may first enter the lysosome, its ester bond hydrolyzed, and the resulting components trafficked to the endoplasmic reticulum for re-esterification before being stored in a lipid droplet. researchgate.net This compartmentation means that the measured isotopic enrichment in a whole-cell or tissue extract represents an average across multiple distinct pools that may not be in equilibrium with each other. nih.gov Accounting for this subcellular organization is one of the most significant challenges in metabolic flux analysis and a key frontier for future research. nih.govelifesciences.org

Table 2: Summary of Interpretational Challenges in ¹³C-Tracer Studies

ChallengeDescriptionFuture Directions
Pathway Deconvolution Interconnectedness of metabolic pathways makes it difficult to isolate the flux through a single route. nih.govDevelopment of more sophisticated multi-compartment kinetic models. grafiati.com Use of multiple, distinctly labeled tracers to simultaneously probe different pathways. nih.gov
Subcellular Compartmentation Metabolite pools are separated within organelles (e.g., ER, mitochondria, lipid droplets), each with distinct kinetics. nih.govnih.govAdvanced cell fractionation techniques combined with isotope analysis. Imaging mass spectrometry to visualize tracer distribution at a subcellular level. lu.se
Tissue-Specific Metabolism Different organs (e.g., liver, adipose, muscle) have unique metabolic profiles for cholesterol. elifesciences.orgnih.govIn vivo studies with tissue-specific sampling. Integration of tracer data with transcriptomic and proteomic data from different tissues.

Untapped Research Avenues and Emerging Applications

The specificity and versatility of this compound position it as a critical tool for delving into unexplored areas of lipid research. The introduction of a stable isotope label allows for precise tracking and quantification of this cholesterol ester through various metabolic and cellular processes without the safety concerns associated with radioactive isotopes. nih.govnih.govmdpi.com This opens up new frontiers in understanding lipid dynamics in complex biological systems.

Exploration of Novel Cholesterol Ester Metabolizing Enzymes and Pathways

The metabolism of cholesterol esters is a cornerstone of cellular homeostasis, and its dysregulation is linked to numerous diseases. creative-proteomics.com While key enzymes like acyl-CoA: cholesterol acyltransferase (ACAT) and neutral and acid cholesterol ester hydrolases are well-documented, the full enzymatic landscape governing cholesterol ester metabolism is likely more complex. creative-proteomics.com this compound provides a powerful substrate to identify and characterize novel enzymes and pathways.

By introducing this 13C-labeled cholesterol ester into cellular or sub-cellular systems, researchers can use mass spectrometry-based lipidomics to trace its metabolic fate. mdpi.comckisotopes.com This approach can reveal previously unknown enzymatic activities by identifying novel labeled lipid species. For instance, the detection of a 13C-labeled metabolite that does not correspond to the product of a known enzyme would strongly suggest the presence of a novel metabolic pathway. Stable isotope tracing allows for the analysis of both dynamic and steady-state labeling patterns in downstream metabolites, offering valuable qualitative information about their origins and relative production rates. nih.gov This technique is a powerful method for understanding the impact of genetic alterations and specific perturbations on metabolism. nih.gov

Key Research Questions to Address:

Are there alternative enzymes to ACAT that catalyze the esterification of cholesterol in specific tissues or subcellular compartments?

Do novel hydrolases exist that exhibit specificity for certain types of cholesterol esters based on their fatty acid chain length or saturation?

How is the metabolism of cholesterol esters integrated with other lipid metabolic pathways, such as those for sphingolipids or glycerophospholipids?

Can we identify new regulatory mechanisms that control the expression and activity of these novel enzymes?

Application in Emerging In Vitro Models (e.g., organoids, 3D bioprinted tissues)

Traditional 2D cell culture systems often fail to recapitulate the complex three-dimensional architecture and cell-cell interactions of native tissues. Organoids and 3D bioprinted tissues are emerging as more physiologically relevant in vitro models. creative-proteomics.com The application of this compound in these advanced models can provide unprecedented insights into lipid metabolism in a tissue-like context.

In organoid models, which mimic the structure and function of organs like the liver, intestine, and brain, this labeled cholesterol ester can be used to study tissue-specific cholesterol ester metabolism and transport. For example, researchers can investigate how different cell types within an organoid cooperate to handle cholesterol ester loads. Three-dimensional (3D) printing is a developing digital production technology that has garnered increasing attention in food processing. nih.gov A recent development has been the successful bioprinting of giant unilamellar vesicles (GUVs) for tissue engineering applications, establishing a new protocol that includes their production, filtration, and bioprinting, which allows for the bioprinting of large quantities of cell-sized GUVs while preserving their membrane integrity. acs.org

Potential Research Applications:

Mapping Lipid Trafficking in Organoids: Tracing the movement of the 13C label from this compound between different cell types within an organoid to understand intercellular lipid transport.

Modeling Lipid-Related Diseases: Using patient-derived organoids to study how genetic mutations affect cholesterol ester metabolism and contribute to diseases like atherosclerosis or Niemann-Pick type C disease.

Investigating Lipid Dynamics in 3D Bioprinted Tissues: Incorporating the labeled compound into bioinks to study how the spatial organization of cells in a 3D printed construct influences lipid metabolism and storage. nih.gov Non-linear optical microscopy methods can be used to characterize multiple functional properties of engineered tissues as they develop over time. nih.gov

Development of Advanced Imaging Techniques for Spatiotemporal Tracking of Labeled Lipids

Visualizing the subcellular localization and dynamic movement of lipids is crucial for understanding their function. The development of advanced imaging techniques compatible with stable isotope labeling can provide spatiotemporal information that is currently lacking.

Mass spectrometry imaging (MSI) combined with 13C-isotopic labeling presents an opportunity to analyze metabolic flux in situ. nih.gov This technique allows for the mapping of the spatial distribution of the 13C-labeled cholesterol ester and its metabolites within tissue sections, providing a snapshot of metabolic activity at a cellular level. nih.gov While powerful, this approach faces challenges in data analysis due to the complexity of the generated datasets. nih.gov

Another promising avenue is the use of techniques like stimulated Raman scattering (SRS) microscopy, which can be tuned to detect the vibrational signature of the carbon-deuterium (C-D) bond. While this compound uses a 13C label, the principle of using vibrational microscopy for isotopically labeled lipids holds. Future advancements could lead to SRS or other advanced microscopy techniques capable of directly imaging 13C-labeled lipids with high spatial and temporal resolution.

Future Directions in Imaging:

High-Resolution MSI: Improving the spatial resolution of MSI to visualize the distribution of this compound and its metabolites within subcellular organelles.

Correlative Imaging: Combining MSI with other imaging modalities, such as fluorescence microscopy or electron microscopy, to correlate lipid distribution with cellular ultrastructure.

Dynamic Imaging in Live Cells: Developing and adapting techniques for real-time imaging of 13C-labeled lipid dynamics in living cells and tissues.

Deeper Integration with Structural Biology and Mechanism-Based Drug Discovery Efforts (excluding clinical trials)

Understanding the three-dimensional structures of proteins that bind to and metabolize cholesterol esters is fundamental for developing targeted therapies. This compound can be a valuable tool in these structural biology and drug discovery efforts.

By incorporating the 13C label, researchers can use nuclear magnetic resonance (NMR) spectroscopy to study the interactions between the cholesterol ester and its binding proteins. The 13C label provides a specific probe to monitor conformational changes in both the lipid and the protein upon binding. This information is invaluable for understanding the molecular basis of substrate recognition and enzymatic catalysis.

In mechanism-based drug discovery, this labeled compound can be used in assays to screen for and characterize inhibitors of cholesterol ester metabolizing enzymes. For example, a competition assay could be developed where the displacement of the 13C-labeled cholesterol ester by a potential drug candidate is monitored by mass spectrometry. This allows for the identification of compounds that specifically target the active site of the enzyme.

Table 1: Potential Applications in Structural Biology and Drug Discovery

Research AreaApplication of this compoundPotential Outcome
Structural Biology Use as a ligand in co-crystallization trials with target proteins.Determination of the three-dimensional structure of the enzyme-substrate complex.
NMR studies to probe the dynamics of the cholesterol ester in the enzyme's active site.Insights into the catalytic mechanism and substrate specificity.
Drug Discovery Development of high-throughput screening assays to identify enzyme inhibitors.Discovery of lead compounds for the development of new therapeutics.
Characterization of the mechanism of action of identified inhibitors.Understanding how potential drugs interact with their target protein.

Concluding Remarks on the Significance of this compound in Advancing Lipid Research

The integration of this powerful tool with other advanced technologies, such as high-resolution mass spectrometry, sophisticated imaging modalities, and structural biology techniques, will undoubtedly lead to a deeper understanding of cholesterol ester metabolism and its role in health and disease. The insights gained from research utilizing this compound will be instrumental in identifying new therapeutic targets and developing novel strategies for the treatment of lipid-related disorders. As research continues to push the boundaries of our knowledge, this specifically labeled cholesterol ester will remain an invaluable asset in the quest to unravel the intricate world of lipid biology.

Q & A

Q. What is the recommended methodology for synthesizing Cholest-5-en-3-ol (3β)-, octanoate-1-13C?

The synthesis involves esterification of cholesterol (Cholest-5-en-3-ol (3β)-) with 1-13C-labeled octanoic acid. Key steps include:

  • Activation : Convert sodium octanoate-1-13C (CAS 201612-61-5) to its acid chloride using thionyl chloride or similar reagents.
  • Coupling : React cholesterol with the activated octanoic acid derivative under anhydrous conditions, typically with a base (e.g., pyridine) to facilitate ester bond formation.
  • Purification : Use column chromatography (e.g., silica gel) to isolate the product, followed by recrystallization to achieve high purity.
  • Characterization : Confirm structure via ¹H-NMR, ¹³C-NMR (including DEPT for carbon hybridization analysis), and FTIR to verify ester formation and isotopic labeling .

Q. Why is carbon-13 (13C) labeling employed in this compound, and how does it enhance experimental design?

The 1-13C label enables precise tracking of the octanoate moiety in metabolic or structural studies. Advantages include:

  • NMR Sensitivity : ¹³C labeling enhances signal detection in NMR spectroscopy, particularly for low-abundance compounds, by reducing background noise from natural-abundance ¹³C .
  • Isotopic Tracing : Facilitates metabolic flux analysis in lipid metabolism studies, allowing researchers to monitor incorporation into cellular membranes or lipoproteins .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when characterizing Cholest-5-en-3-ol (3β)-, octanoate-1-13C?

Conflicting NMR signals may arise from impurities, stereochemical variations, or incomplete labeling. Mitigation strategies include:

  • 2D NMR Techniques : Use HSQC (Heteronuclear Single Quantum Coherence) to correlate ¹H and ¹³C signals, confirming the labeled carbon's position.
  • Isotopic Purity Assessment : Quantify 13C enrichment via mass spectrometry (MS) or isotope ratio monitoring in NMR .
  • Comparative Analysis : Cross-reference with unlabeled cholesterol octanoate spectra to isolate isotopic effects from structural anomalies .

Q. What molecular docking strategies are suitable for studying interactions between this compound and lipid-binding proteins?

Computational docking can predict binding modes using:

  • Target Selection : Use proteins with known lipid-binding domains (e.g., antioxidant target PDB:2HE3, as in cholestanol docking studies ).
  • Parameterization : Include flexible side chains for residues like THR:98, which form hydrogen bonds with sterol derivatives.
  • Validation : Compare docking scores (e.g., -6.3 kcal/mol for Cholest-5-en-3-ol in PDB:2HE3) with experimental binding assays to refine models .

Q. How can researchers quantify Cholest-5-en-3-ol (3β)-, octanoate-1-13C in complex biological matrices?

Advanced quantification methods include:

  • LC-MS/MS : Use multiple reaction monitoring (MRM) with a 13C-labeled internal standard to correct for matrix effects.
  • Isotope Dilution : Spike samples with a known quantity of the 13C-labeled compound to improve accuracy in lipid extraction workflows .
  • Chromatographic Separation : Optimize reverse-phase HPLC conditions to resolve the compound from endogenous lipids, leveraging its distinct retention time .

Methodological Challenges and Solutions

Q. What are the key considerations for ensuring isotopic purity during synthesis?

  • Quality Control : Use HPLC coupled with high-resolution MS to detect unlabeled contaminants.
  • Synthetic Optimization : Minimize side reactions (e.g., hydrolysis) by controlling reaction temperature and moisture levels .

Q. How does the 13C label influence the compound’s behavior in lipid bilayer studies?

While the label does not alter chemical reactivity, it may slightly affect physical properties (e.g., density). Researchers should:

  • Calibrate Measurements : Compare labeled and unlabeled compounds in control experiments.
  • Monitor Phase Behavior : Use differential scanning calorimetry (DSC) to assess thermal stability in membrane models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.